molecular formula C16H30CuO4 B094242 Copper(II) 2-ethylhexanoate CAS No. 149-11-1

Copper(II) 2-ethylhexanoate

Cat. No.: B094242
CAS No.: 149-11-1
M. Wt: 350 g/mol
InChI Key: SEKCXMNFUDONGJ-UHFFFAOYSA-L
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Description

Copper(II) 2-ethylhexanoate, also known as cupric bis(2-ethylhexanoate), is a copper complex with the molecular formula [CH3(CH2)3CH(C2H5)CO2]2Cu. It is commonly used as a catalyst in various chemical reactions and industrial processes. This compound is known for its role in facilitating organic transformations and is widely utilized in the fields of chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) 2-ethylhexanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with 2-ethylhexanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the copper complex. The general reaction is as follows:

CuO+2C8H16O2Cu(C8H15O2)2+H2OCuO + 2 \, \text{C8H16O2} \rightarrow \text{Cu(C8H15O2)2} + H2O CuO+2C8H16O2→Cu(C8H15O2)2+H2O

where CuO represents copper(II) oxide and C8H16O2 represents 2-ethylhexanoic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of copper(II) chloride and 2-ethylhexanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Copper(II) 2-ethylhexanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Copper(II) acetylacetonate: Another copper complex used as a catalyst in organic synthesis.

    Copper(II) trifluoroacetate: Used in similar catalytic applications but with different ligand properties.

    Copper(II) 2-pyrazinecarboxylate: Utilized in specific organic transformations

Uniqueness: Copper(II) 2-ethylhexanoate is unique due to its specific ligand structure, which provides distinct solubility and reactivity properties compared to other copper complexes. Its ability to act as a versatile catalyst in various organic reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

copper;2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Cu/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKCXMNFUDONGJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90890492
Record name Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1)
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Molecular Weight

349.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149-11-1, 22221-10-9
Record name Cupric bis(2-ethylhexanoate)
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Record name Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1)
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Record name Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1)
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Record name 2-ethylhexanoic acid, copper salt
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Record name Copper bis(2-ethylhexanoate)
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Record name CUPRIC BIS(2-ETHYLHEXANOATE)
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Synthesis routes and methods

Procedure details

A copper containing solution was prepared by mixing and reacting copper acetate with a stoichiometric excess of 2-ethylhexanoic acid to form copper di(2-ethylhexanoate). This solution contained 6.36 percent by weight copper, based on total weight.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Copper(II) 2-ethylhexanoate in organic synthesis?

A1: this compound serves as a versatile reagent in organic synthesis, primarily recognized for its roles as a Lewis acid and catalyst/promoter. Its applications include:

  • Alkene diamination: this compound promotes intra/intermolecular alkene diamination reactions, enabling the synthesis of various nitrogen heterocycles with high diastereoselectivity. This methodology facilitates the incorporation of diverse amine functionalities into the final products. []
  • Oxyamination of alkenes: It also acts as a promoter in the oxyamination of alkenes, specifically enabling the addition of an alcohol (intramolecularly) and an amine (intermolecularly) across an alkene. This reaction pathway provides an efficient route to synthesize 2-aminomethyl morpholines with good to excellent yields and diastereoselectivities. []
  • C-H/Ar-H coupling: this compound catalyzes formal C-H/Ar-H coupling reactions, leading to the formation of oxindoles, thio-oxindoles, 3,4-dihydro-1H-quinolin-2-ones, and 1,2,3,4-tetrahydroquinolines. This method offers a cost-effective approach using atmospheric oxygen as the re-oxidant. []
  • Aromatic homologation: This compound plays a crucial role in rhodium(III)-catalyzed aromatic annulation reactions. In conjunction with decabromodiphenyl ether as an oxidant, it facilitates the coupling of unbiased arenes with internal alkynes, expanding the scope of aromatic homologation to access highly substituted acenes with significant electronic and photophysical properties. []

Q2: What is known about the mechanism of action of this compound in alkene difunctionalization reactions?

A: While the exact mechanism is still under investigation, isotopic labeling experiments suggest that this compound likely mediates the formation of a transient primary carbon radical during the diamination process. [] This radical, generated through C-Cu(II) bond homolysis, subsequently recombines with Cu(II) to form a C-Cu(III) intermediate. This intermediate then undergoes reaction with an amine nucleophile followed by reductive elimination to yield the diamine product. This proposed mechanism highlights the crucial role of copper redox cycling in facilitating these transformations.

Q3: What are some alternative compounds or strategies for reactions where this compound is currently used?

A: While this compound demonstrates efficacy in several transformations, exploring alternative catalysts and strategies is crucial for advancing synthetic methodologies. Researchers are actively investigating other transition metal catalysts, such as palladium, nickel, and gold, for similar alkene difunctionalization reactions. [] These alternative catalysts may offer distinct reactivity profiles, enabling different substrate scopes or potentially improved selectivity. Additionally, exploring alternative synthetic routes that avoid the use of heavy metals entirely is a growing area of interest in green chemistry.

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